molecular formula C24H19NO B12912267 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-09-9

1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole

Cat. No.: B12912267
CAS No.: 654651-09-9
M. Wt: 337.4 g/mol
InChI Key: QMADKXABCZTNDM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole (CAS 654651-09-9) is a synthetic small molecule with the molecular formula C₂₄H₁₉NO and a molecular weight of 337.41400 . This benzopyrano-pyrrole derivative features a fused, multi-cyclic structure that incorporates both oxygen and nitrogen heteroatoms, making it a compound of significant interest in exploratory organic and medicinal chemistry research . Heterocyclic compounds containing such fused ring systems are fundamental scaffolds in drug discovery and materials science . Researchers utilize this specific molecular architecture as a key intermediate or building block for the design and synthesis of novel chemical entities. Its structural features are characteristic of molecules explored for various pharmacological activities, as heterocycles form the basis of over 85% of all physiologically active compounds . This product is provided for research purposes as a chemical reference standard and for in vitro studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

654651-09-9

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole

InChI

InChI=1S/C24H19NO/c1-17-8-7-11-19(14-17)25-15-21(18-9-3-2-4-10-18)22-16-26-23-13-6-5-12-20(23)24(22)25/h2-15H,16H2,1H3

InChI Key

QMADKXABCZTNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multicomponent reactions. One common method is the three-component reaction involving an aromatic aldehyde, a malono derivative, and a phenyl hydrazine derivative. This reaction is usually carried out in a solvent such as ethanol or water at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to specific sites, thereby modulating biological pathways. For example, it may inhibit enzyme activity or block receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Substitution Patterns

The compound’s substitution pattern distinguishes it from related derivatives:

  • Methyl 1-methyl-3-phenyl-...carboxylate (): Incorporation of a methyl ester at position 3a introduces steric and electronic effects, influencing crystal packing via C–H⋯O interactions .
  • 8-Chloro-1-methyl derivatives (): Halogenation at position 8, as in nidufexor, confers farnesoid X receptor (FXR) agonist activity, highlighting the impact of halogen substituents on biological targeting .

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Properties/Effects
Target Compound 1-(3-Methylphenyl), 3-phenyl Moderate lipophilicity, potential steric hindrance
1-(4-Methoxyphenyl) analog 4-Methoxy, 3-phenyl Increased polarity, improved solubility
Methyl ester derivative 3a-COOCH₃, 1-methyl Enhanced crystallinity, C–H⋯O interactions
Nidufexor 8-Chloro, 1-methyl FXR agonist activity

Physicochemical and Crystallographic Properties

  • Crystal Packing : The methyl ester derivative () exhibits a dihedral angle of 76.82° between naphthalene and phenyl rings, stabilized by weak C–H⋯O interactions. The target compound’s 3-methylphenyl group may induce greater torsional strain, altering packing efficiency .
  • Conformational Flexibility : Pyrrolidine rings in related compounds adopt envelope conformations (), while tetrahydropyran moieties favor half-chair configurations. Substituent bulkiness (e.g., 3-methylphenyl) could restrict rotational freedom .

Biological Activity

1-(3-Methylphenyl)-3-phenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure includes a chromeno-pyrrole core with phenyl and methyl substituents, which contribute to its unique biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on various research findings.

PropertyDetails
CAS Number 654651-10-2
Molecular Formula C24H19NO
Molecular Weight 337.4 g/mol
IUPAC Name 1-(3-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole
InChI Key FJHJLIIPOZAIAO-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 1-(3-Methylphenyl)-3-phenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole typically involves multi-step organic reactions. A common method includes the condensation of a phenyl-substituted chromene with a p-tolyl-substituted pyrrole under the influence of Lewis acid catalysts like iron(III) chloride. This method is favored for its efficiency and ability to yield high-purity products suitable for biological testing.

Biological Activity

Research indicates that compounds within the chromeno-pyrrole family exhibit a variety of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of chromeno-pyrrole can inhibit cancer cell proliferation. For instance, specific modifications to the chromeno-pyrrole structure enhance its ability to target cancer cells by inhibiting key signaling pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : Chromeno-pyrroles have been investigated for their neuroprotective properties. They may exert effects beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases.

Case Studies

  • A study by Caine (1993) demonstrated that certain chromeno-pyrrole derivatives significantly reduced symptoms in models of impulsive disorders.
  • Research conducted by Carlson (1993) indicated that modifications in the chromeno-pyrrole structure could lead to enhanced efficacy in treating Parkinson's disease symptoms.

The mechanism of action for 1-(3-Methylphenyl)-3-phenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole involves its interaction with various molecular targets:

  • Enzyme Inhibition : It can inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

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